molecular formula C9H13F2N3 B13924734 1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine

1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13924734
M. Wt: 201.22 g/mol
InChI Key: RYHGLJAIXAROKK-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and hydrazine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the pyrazole ring.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include SelectfluorTM for fluorination and various acids or bases for catalysis. .

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It modulates pathways related to cell signaling, DNA repair, and metabolic processes. .

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexyl)-1H-pyrazol-4-amine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4,4-Difluorocyclohexyl)ethanone and 1-(4,4-Difluorocyclohexyl)-2-(4-methoxyphenyl)ethanone share structural similarities.

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C9H13F2N3/c10-9(11)3-1-8(2-4-9)14-6-7(12)5-13-14/h5-6,8H,1-4,12H2

InChI Key

RYHGLJAIXAROKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C=C(C=N2)N)(F)F

Origin of Product

United States

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